molecular formula C6H6F2O2 B166864 (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol CAS No. 131788-75-5

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol

Cat. No. B166864
M. Wt: 148.11 g/mol
InChI Key: UVCHENBXWCRTKH-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, also known as DFH, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In

Mechanism Of Action

The mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and as a modulator of protein-ligand interactions. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is thought to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to bind to a variety of different proteins, altering their conformation and activity.

Biochemical And Physiological Effects

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to inhibit the activity of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to alter the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has a number of advantages as a tool for scientific research, including its potency as an enzyme inhibitor, its ability to bind to a variety of different proteins, and its potential as a drug candidate. However, there are also limitations to the use of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol in lab experiments. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit non-specific effects on some enzymes and proteins, making it difficult to interpret the results of experiments. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is a synthetic compound, and its effects on biological systems may not accurately reflect the effects of naturally occurring compounds.

Future Directions

There are a number of future directions for research involving (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. One area of research is the development of new drugs based on the structure of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, which may lead to the development of more potent and specific enzyme inhibitors.

Synthesis Methods

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol can be synthesized using a number of different methods, including the Diels-Alder reaction and the Grignard reaction. One common method for synthesizing (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is through the Diels-Alder reaction between 1,3-butadiene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields a Diels-Alder adduct, which can be further converted into (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol through a series of chemical reactions.

Scientific Research Applications

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and the development of new drugs. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and monoamine oxidase. It has also been used as a model ligand in the study of protein-ligand interactions, due to its ability to bind to a variety of different proteins.

properties

CAS RN

131788-75-5

Product Name

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H6F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+

InChI Key

UVCHENBXWCRTKH-OLQVQODUSA-N

Isomeric SMILES

C1=C([C@@H]([C@@H](C(=C1)F)O)O)F

SMILES

C1=C(C(C(C(=C1)F)O)O)F

Canonical SMILES

C1=C(C(C(C(=C1)F)O)O)F

synonyms

3,5-Cyclohexadiene-1,2-diol,3,6-difluoro-,cis-(9CI)

Origin of Product

United States

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